Superior Deprotection Kinetics vs. Fmoc-Dab(ivDde)-OH
Fmoc-Dab(Dde)-OH provides a critical kinetic advantage in deprotection efficiency compared to its sterically hindered analog, Fmoc-Dab(ivDde)-OH. The Dde group is readily and completely removed under standard mild conditions (2% hydrazine in DMF), a process that can be monitored spectrophotometrically. In contrast, the more robust ivDde group is known to suffer from incomplete deprotection in challenging sequence contexts [1]. This difference in reactivity is not merely a preference but a decisive factor in ensuring complete side-chain deprotection for subsequent steps, directly impacting the yield and purity of the final peptide product [2].
| Evidence Dimension | Deprotection Efficiency |
|---|---|
| Target Compound Data | Complete removal with 2% hydrazine in DMF; amenable to spectrophotometric monitoring at 290 nm. |
| Comparator Or Baseline | Fmoc-Dab(ivDde)-OH: Incomplete removal reported, particularly when located near the C-terminus or in aggregated sequences. |
| Quantified Difference | Qualitative difference in completeness of deprotection. |
| Conditions | Solid-phase peptide synthesis (SPPS); 2% hydrazine in DMF. |
Why This Matters
Ensures complete side-chain deprotection, preventing yield loss and complex purification challenges associated with incomplete ivDde removal, thereby increasing the robustness and scalability of the synthesis.
- [1] Iris Biotech GmbH. (2023, October 17). PotM: Next Generation Lysine Side Chain Protecting Groups. Iris Biotech Blog. View Source
- [2] Merck KGaA. (n.d.). Selecting Orthogonal Building Blocks for Fmoc SPPS. Novabiochem® Technical Article. View Source
